molecular formula C8H10O2 B1220660 2,6-Dimethylhydroquinone CAS No. 654-42-2

2,6-Dimethylhydroquinone

Cat. No. B1220660
CAS RN: 654-42-2
M. Wt: 138.16 g/mol
InChI Key: SGWZVZZVXOJRAQ-UHFFFAOYSA-N
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Patent
US04072722

Procedure details

By following in the same manner as in Example 56 except that 0.11 g. of strong acidic sulfontype ion exchange resin Amberlyst 15 (manufactured by Rohm and Hass Co.) was used instead of sulfuric acid, 2.55 g. (18.5 m.moles) of 3,5-dimethylcatechol and 1.26 g. (9.1 m.moles) of 2,6-dimethylhydroquinone were obtained. The yield of dihydric alkylphenols was 65.6%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH3:6][C:7]1[CH:13]=[C:12]([CH3:14])[CH:11]=[C:9]([OH:10])[C:8]=1O>>[CH3:6][C:7]1[CH:8]=[C:9]([OH:10])[CH:11]=[C:12]([CH3:14])[C:13]=1[OH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=CC(=C1)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(O)C(=CC(=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.